N'-(4-(Benzyloxy)benzylidene)-2-(4-bromophenoxy)propanohydrazide
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Overview
Description
N’-(4-(Benzyloxy)benzylidene)-2-(4-bromophenoxy)propanohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of benzyloxy, benzylidene, bromophenoxy, and propanohydrazide groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-(Benzyloxy)benzylidene)-2-(4-bromophenoxy)propanohydrazide typically involves a multi-step process. One common method includes the following steps:
Formation of 4-(Benzyloxy)benzaldehyde: This intermediate is synthesized by reacting 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate.
Preparation of 2-(4-Bromophenoxy)propanoic acid: This compound is obtained by reacting 4-bromophenol with 2-bromopropanoic acid in the presence of a base like sodium hydroxide.
Condensation Reaction: The final step involves the condensation of 4-(Benzyloxy)benzaldehyde with 2-(4-bromophenoxy)propanoic acid hydrazide under acidic conditions to form N’-(4-(Benzyloxy)benzylidene)-2-(4-bromophenoxy)propanohydrazide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as chromatography and recrystallization ensures the production of high-quality compounds.
Chemical Reactions Analysis
Types of Reactions
N’-(4-(Benzyloxy)benzylidene)-2-(4-bromophenoxy)propanohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodinated or other substituted derivatives.
Scientific Research Applications
N’-(4-(Benzyloxy)benzylidene)-2-(4-bromophenoxy)propanohydrazide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(4-(Benzyloxy)benzylidene)-2-(4-bromophenoxy)propanohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to enzyme active sites, altering their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Bromophenoxy)benzaldehyde
- 2-(4-Bromophenoxy)propanoic acid
- 4-Bromophenyl 4-bromobenzoate
Uniqueness
N’-(4-(Benzyloxy)benzylidene)-2-(4-bromophenoxy)propanohydrazide is unique due to its combination of functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
303088-01-9 |
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Molecular Formula |
C23H21BrN2O3 |
Molecular Weight |
453.3 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C23H21BrN2O3/c1-17(29-22-13-9-20(24)10-14-22)23(27)26-25-15-18-7-11-21(12-8-18)28-16-19-5-3-2-4-6-19/h2-15,17H,16H2,1H3,(H,26,27)/b25-15+ |
InChI Key |
KCPBMPSBMDIHST-MFKUBSTISA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=C(C=C1)OCC2=CC=CC=C2)OC3=CC=C(C=C3)Br |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=C(C=C1)OCC2=CC=CC=C2)OC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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